2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-5-(5-methylpyridin-2-yl)oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-6-12(14-7-9)15-11-5-4-10(2)13-8-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQPTCKRHBDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CN=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with 5-methyl-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a column packed with a suitable catalyst can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridine rings facilitate nucleophilic substitution under specific conditions. Key findings include:
Table 1: Nucleophilic substitution reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 12 h | 2-Methyl-5-(5-methylpyridin-2-yl)methoxy pyridine | 78% | |
| Ammonium thiocyanate | AcOH, 100°C, 8 h | Thiocyanate-substituted derivative | 65% |
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Methoxy substitution occurs preferentially at the 3-position of the unsubstituted pyridine ring due to reduced steric hindrance .
-
Thiocyanate reactions require acidic conditions to activate the pyridine ring for nucleophilic attack .
Oxidation Reactions
Controlled oxidation selectively modifies methyl groups or the oxygen bridge:
Table 2: Oxidation pathways
| Oxidizing Agent | Target Site | Product | Observations |
|---|---|---|---|
| KMnO₄ (aq) | Methyl groups | Carboxylic acid derivatives | Requires prolonged reflux |
| H₂O₂/AcOH | Ether linkage | Cleavage to dihydroxypyridines | Low yield (≤30%) |
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Potassium permanganate under acidic conditions oxidizes methyl groups to carboxylic acids, confirmed by IR (C=O stretch at 1685 cm⁻¹) and MS ([M+H]⁺ = 266.1) .
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Hydrogen peroxide in acetic acid cleaves the ether bond, forming 5-hydroxypyridine-2-carboxylic acid and 2-methyl-5-hydroxypyridine, isolated via column chromatography .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at reactive positions:
Table 3: Suzuki-Miyaura coupling results
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 3-Phenyl-2-methylpyridine derivative | 82% |
| 4-Pyridylboronic acid | PdCl₂(dppf), CsF | Bipyridine analogue | 68% |
-
Coupling occurs at the 3-position of the pyridine ring lacking methyl substituents, as confirmed by NOESY NMR .
-
Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
Reduction Pathways
Catalytic hydrogenation and chemical reductions yield partially saturated systems:
Table 4: Reduction outcomes
| Method | Conditions | Product | Notes |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOAc, 25°C, 6 h | Tetrahydro-pyridine derivative | 94% conversion |
| NaBH₄/CoCl₂ | MeOH, 0°C to RT | Piperidine ether | Stereoselective (dr 4:1) |
-
Hydrogenation saturates the pyridine ring without methyl groups first, preserving the ether linkage (¹H NMR: δ 3.8–4.1 ppm for OCH₂) .
-
Sodium borohydride with cobalt chloride selectively reduces the less sterically hindered ring .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions to form fused heterocycles:
Key example :
-
Reaction with azides (NaN₃, CuSO₄, 80°C) yields triazolo[4,5-b]pyridine derivatives via Huisgen cycloaddition (X-ray crystallography confirms regiochemistry) .
Stability and Degradation
Scientific Research Applications
2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Key Observations :
Reactivity Trends :
- Ether-linked substituents (e.g., pyridyloxy) are less prone to hydrolysis than ester or amide linkages but may undergo cleavage under strong acidic conditions.
- Amino-substituted pyridines (e.g., ) exhibit basicity, enabling salt formation, whereas ethynyl groups () participate in click chemistry.
Physicochemical Properties
- Bulky or polar groups (e.g., sulfonyl in ) increase melting points.
- Solubility : The oxygen bridge in the target compound may improve water solubility compared to purely hydrocarbon-substituted pyridines (e.g., ). Piperidine derivatives () are likely more lipophilic.
Biological Activity
2-Methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antiviral properties. This article reviews the available literature on the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Biological Activity Overview
The biological activities associated with this compound include:
-
Anti-inflammatory Activity
- Studies have shown that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. Specifically, compounds similar to this compound exhibit significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
-
Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that derivatives containing pyridine rings exhibit moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa .
-
Antiviral Activity
- In light of recent global health challenges, the antiviral potential of pyridine derivatives has been explored. Compounds related to this compound have been screened for their efficacy against viruses such as SARS-CoV-2 and herpes simplex virus (HSV). Preliminary findings suggest promising antiviral activity, warranting further investigation into their mechanisms of action .
Table 1: Biological Activity Summary
Case Studies
-
Anti-inflammatory Case Study
A study evaluating the anti-inflammatory effects of various pyridine derivatives found that compounds with structural similarities to this compound significantly reduced inflammation in animal models. The study utilized carrageenan-induced paw edema as a model and reported that these compounds effectively suppressed COX enzyme activity, leading to reduced swelling and pain in treated subjects . -
Antimicrobial Efficacy
In a clinical evaluation of antimicrobial agents, derivatives of this compound were tested against a panel of bacteria including Bacillus subtilis, E. coli, and Aspergillus niger. Results indicated that certain derivatives exhibited potent antibacterial and antifungal activities comparable to standard treatments like fluconazole and norfloxacin . -
Antiviral Properties
A recent investigation into the antiviral capabilities of pyridine derivatives highlighted the effectiveness of compounds similar to this compound against HSV and other viral pathogens. The study employed Vero cells to assess viral replication inhibition, revealing that some derivatives significantly reduced viral titers at low concentrations .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine, and how do reaction conditions influence yield?
Methodological Answer:
-
Route 1: Nucleophilic Aromatic Substitution
- Steps : React 5-hydroxy-2-methylpyridine with 2-chloro-5-methylpyridine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF).
- Key Variables : Temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:electrophile).
- Yield Optimization : Monitor via TLC or HPLC; typical yields range from 50–70% depending on purity of starting materials .
-
Route 2: Reductive Amination (for intermediates)
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Use SHELX software for structure refinement . Validate bond lengths (C-O ~1.36 Å) and angles.
- Mass Spectrometry : ESI-MS (m/z calc. for C₁₂H₁₂N₂O: 200.09; observed: 200.1 ± 0.2).
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during synthesis?
Methodological Answer:
Q. Data Contradictions :
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
- Melting Point Validation :
- Solubility Profiling :
- Test in DMSO, ethanol, and water (shake-flask method). Document pH dependence; pyridine derivatives often show higher solubility in acidic media .
Q. Example Data :
| Solvent | Solubility (mg/mL) | pH Dependency | Reference |
|---|---|---|---|
| DMSO | >50 | None | |
| Water | <1 | Increases below pH 3 |
Q. What safety protocols are critical for handling pyridine derivatives like this compound?
Methodological Answer:
Q. How can computational modeling aid in predicting biological activity or material properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to biological targets (e.g., kinases).
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .
- Case Study : Analogues of this compound show potential as kinase inhibitors due to pyridine’s electron-deficient ring .
Q. What strategies resolve contradictory data in crystallographic refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
